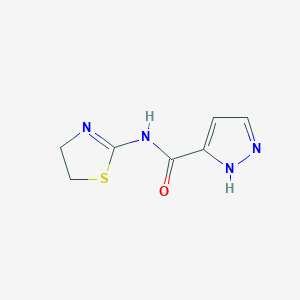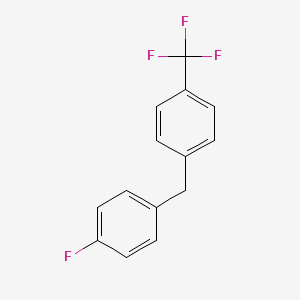
1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene is an organic compound with the molecular formula C14H10F4 It is a derivative of benzene, characterized by the presence of a fluoro group and a trifluoromethylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene typically involves the reaction of 1-fluoro-4-iodobenzene with 4-(trifluoromethyl)benzyl bromide under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in difluoromethyl or monofluoromethyl derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-Fluoro-4-(trifluoromethyl)benzene
- 4-Fluorobenzotrifluoride
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Fluoro-4-(4-(trifluoromethyl)benzyl)benzene is unique due to the presence of both fluoro and trifluoromethylbenzyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties make it particularly valuable in applications requiring enhanced stability and bioavailability.
Propriétés
Formule moléculaire |
C14H10F4 |
|---|---|
Poids moléculaire |
254.22 g/mol |
Nom IUPAC |
1-fluoro-4-[[4-(trifluoromethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C14H10F4/c15-13-7-3-11(4-8-13)9-10-1-5-12(6-2-10)14(16,17)18/h1-8H,9H2 |
Clé InChI |
SPZRIJSROQXFGG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


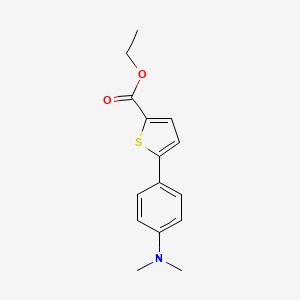
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![2-methyl-6-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14133597.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)

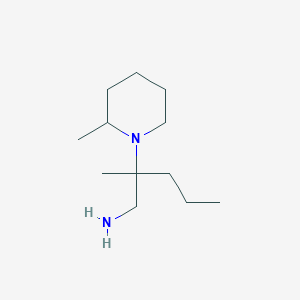
![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
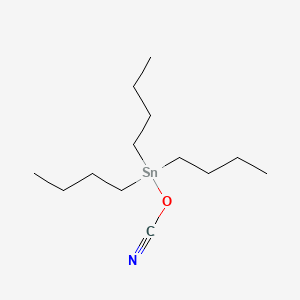
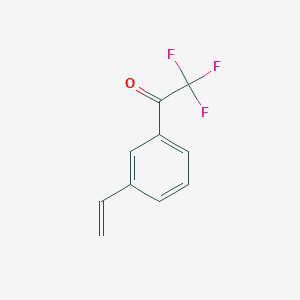
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
